molecular formula C28H36O4 B11476019 (2E)-2-[(7-Methoxy-2H-1,3-benzodioxol-5-YL)methylidene]-9A,11A-dimethyl-hexadecahydro-1H-cyclopenta[A]phenanthren-1-one

(2E)-2-[(7-Methoxy-2H-1,3-benzodioxol-5-YL)methylidene]-9A,11A-dimethyl-hexadecahydro-1H-cyclopenta[A]phenanthren-1-one

Cat. No.: B11476019
M. Wt: 436.6 g/mol
InChI Key: FBJLPYMCBZFUML-XXXGSOROSA-N
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Description

The compound (2E)-2-[(7-Methoxy-2H-1,3-benzodioxol-5-YL)methylidene]-9A,11A-dimethyl-hexadecahydro-1H-cyclopenta[A]phenanthren-1-one is a complex organic molecule with a unique structure that combines a benzodioxole moiety with a cyclopenta[a]phenanthrene framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(7-Methoxy-2H-1,3-benzodioxol-5-YL)methylidene]-9A,11A-dimethyl-hexadecahydro-1H-cyclopenta[A]phenanthren-1-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodioxole ring, the construction of the cyclopenta[a]phenanthrene core, and the final coupling of these two moieties.

    Formation of Benzodioxole Ring: This step involves the methoxylation of a suitable precursor, followed by cyclization to form the benzodioxole ring.

    Construction of Cyclopenta[a]phenanthrene Core: This step involves the cyclization of a suitable polycyclic precursor under acidic or basic conditions to form the cyclopenta[a]phenanthrene core.

    Coupling Reaction: The final step involves the coupling of the benzodioxole ring with the cyclopenta[a]phenanthrene core under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

The industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This could include the use of more efficient catalysts, optimization of reaction conditions, and the development of scalable processes.

Chemical Reactions Analysis

Types of Reactions

The compound (2E)-2-[(7-Methoxy-2H-1,3-benzodioxol-5-YL)methylidene]-9A,11A-dimethyl-hexadecahydro-1H-cyclopenta[A]phenanthren-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: The compound can be reduced to form reduced derivatives, which may have different properties and applications.

    Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas with a suitable catalyst.

    Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may yield reduced derivatives with different functional groups.

Scientific Research Applications

The compound (2E)-2-[(7-Methoxy-2H-1,3-benzodioxol-5-YL)methylidene]-9A,11A-dimethyl-hexadecahydro-1H-cyclopenta[A]phenanthren-1-one has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may have potential biological activities, such as antimicrobial, antiviral, or anticancer properties, which can be explored in biological studies.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.

    Industry: The compound can be used in the development of new materials, such as polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of (2E)-2-[(7-Methoxy-2H-1,3-benzodioxol-5-YL)methylidene]-9A,11A-dimethyl-hexadecahydro-1H-cyclopenta[A]phenanthren-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of a benzodioxole moiety with a cyclopenta[a]phenanthrene framework, which imparts unique chemical and physical properties that can be exploited in various applications.

Properties

Molecular Formula

C28H36O4

Molecular Weight

436.6 g/mol

IUPAC Name

(5R,10S,13S,16E)-16-[(7-methoxy-1,3-benzodioxol-5-yl)methylidene]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C28H36O4/c1-27-10-5-4-6-19(27)7-8-20-21(27)9-11-28(2)22(20)15-18(26(28)29)12-17-13-23(30-3)25-24(14-17)31-16-32-25/h12-14,19-22H,4-11,15-16H2,1-3H3/b18-12+/t19-,20?,21?,22?,27+,28+/m1/s1

InChI Key

FBJLPYMCBZFUML-XXXGSOROSA-N

Isomeric SMILES

C[C@]12CCCC[C@@H]1CCC3C2CC[C@]4(C3C/C(=C\C5=CC6=C(C(=C5)OC)OCO6)/C4=O)C

Canonical SMILES

CC12CCCCC1CCC3C2CCC4(C3CC(=CC5=CC6=C(C(=C5)OC)OCO6)C4=O)C

Origin of Product

United States

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